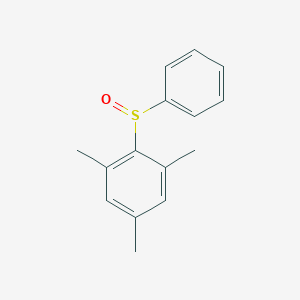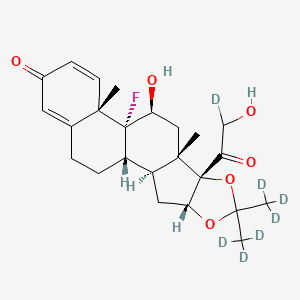
7-bromo-2-methyl-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-4aH-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with bromine to introduce the bromine atom at the 7th position . The final step involves the methylation of the quinazolinone ring to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are used to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.
Pathways Involved: By inhibiting these enzymes, the compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloromethyl-quinazolin-4-ol: Similar in structure but with a chlorine atom instead of a methyl group.
7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl: Another derivative with different substituents at the 6th position.
Uniqueness
7-Bromo-2-methyl-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
7-bromo-2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4,7H,1H3 |
InChI Key |
CYNQCNOJLJFCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)







![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)

